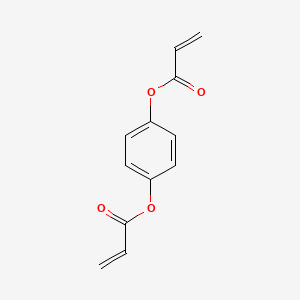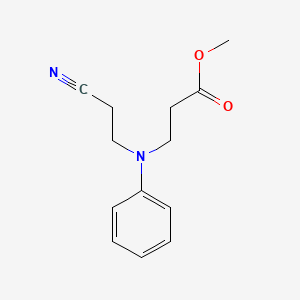
Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate: is a synthetic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a cyanoethyl group and a phenyl group attached to the nitrogen atom of beta-alanine, with a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate typically involves the reaction of beta-alanine with 2-cyanoethyl chloride and phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of beta-alanine derivatives on cellular processes. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mechanism of Action
The mechanism of action of Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate involves its interaction with specific molecular targets in biological systems. The cyanoethyl and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound can also participate in chemical reactions within cells, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
- beta-Alanine, N-(2-cyanoethyl)-N-methyl-, methyl ester
- beta-Alanine, N-(2-cyanoethyl)-N-ethyl-, methyl ester
- beta-Alanine, N-(2-cyanoethyl)-N-propyl-, methyl ester
Comparison: Compared to its similar compounds, Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications in chemistry and industry.
Properties
CAS No. |
67892-95-9 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 3-[N-(2-cyanoethyl)anilino]propanoate |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)8-11-15(10-5-9-14)12-6-3-2-4-7-12/h2-4,6-7H,5,8,10-11H2,1H3 |
InChI Key |
CWCYJRVQCBCDTJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN(CCC#N)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCN(CCC#N)C1=CC=CC=C1 |
Key on ui other cas no. |
67892-95-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)
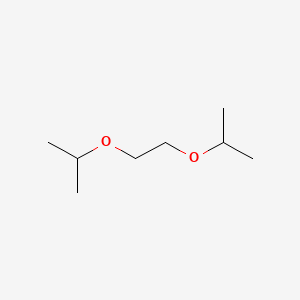
![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)
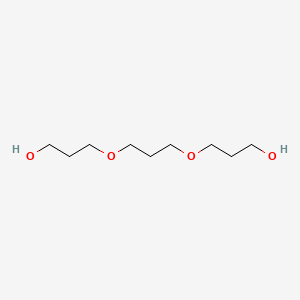
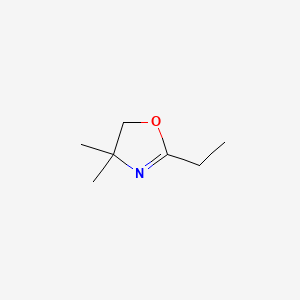
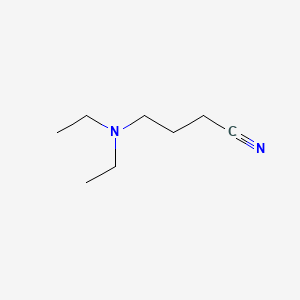


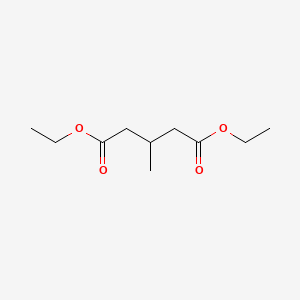
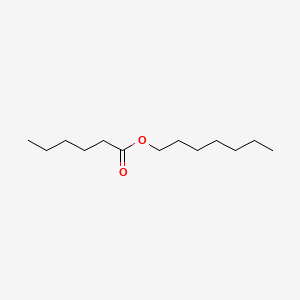

![Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B1593793.png)

